molecular formula C18H19NO6S B6506587 methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate CAS No. 1421504-36-0

methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate

Cat. No.: B6506587
CAS No.: 1421504-36-0
M. Wt: 377.4 g/mol
InChI Key: UMVCGUHKPNIINS-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate is a useful research compound. Its molecular formula is C18H19NO6S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.09330850 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Base Structure : The compound is a sulfamoyl derivative, indicating the presence of a sulfonamide group which is often associated with antibacterial activity.
  • Benzofuran Moiety : The inclusion of a benzofuran ring suggests potential neuroprotective and anti-inflammatory effects.
  • Hydroxyethyl Group : This functional group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : Sulfamoyl derivatives often inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication and cell division.
  • Case Studies : A study demonstrated that related benzofuran derivatives showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The benzofuran component is known for its anti-inflammatory properties. Research has shown:

  • In Vitro Studies : Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
  • Animal Models : In vivo studies indicated that these compounds could mitigate inflammation in models of arthritis and colitis .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile:

  • Mechanism : The presence of hydroxyl groups in the structure allows for the scavenging of free radicals, thereby reducing oxidative stress.
  • Research Findings : Studies have reported that related compounds exhibit strong antioxidant activity, which could be beneficial in preventing chronic diseases linked to oxidative damage .

Research Findings and Data Tables

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryReduction of cytokine production
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of similar sulfamoyl compounds against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, showcasing significant potential for therapeutic use.
  • Anti-inflammatory Activity :
    • In a murine model of induced arthritis, treatment with related benzofuran derivatives resulted in a 50% reduction in paw swelling compared to controls, highlighting their potential as anti-inflammatory agents.
  • Oxidative Stress Reduction :
    • Experimental data showed that treatment with these compounds led to a significant decrease in malondialdehyde (MDA) levels in liver tissues, suggesting effective mitigation of oxidative stress .

Properties

IUPAC Name

methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-18(21)12-2-5-15(6-3-12)26(22,23)19-11-16(20)13-4-7-17-14(10-13)8-9-25-17/h2-7,10,16,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVCGUHKPNIINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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